molecular formula C8H7FN2O B13211584 6-Fluoro-N-methyl-1,3-benzoxazol-2-amine

6-Fluoro-N-methyl-1,3-benzoxazol-2-amine

Cat. No.: B13211584
M. Wt: 166.15 g/mol
InChI Key: DCUHQCRBVXNXRO-UHFFFAOYSA-N
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Description

6-Fluoro-N-methyl-1,3-benzoxazol-2-amine is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 6-fluoro-2-aminophenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The mixture is then heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

6-Fluoro-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the benzoxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,3-benzoxazol-2-amine
  • 6-Fluoro-2-methylbenzoxazole
  • 6-Fluorobenzoxazole-2-methanamine

Uniqueness

6-Fluoro-N-methyl-1,3-benzoxazol-2-amine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its metabolic profile and pharmacokinetics .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

6-fluoro-N-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7FN2O/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)

InChI Key

DCUHQCRBVXNXRO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(O1)C=C(C=C2)F

Origin of Product

United States

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